molecular formula C3H9ClN2O B7795627 Ethyl carbamimidate hcl

Ethyl carbamimidate hcl

Cat. No.: B7795627
M. Wt: 124.57 g/mol
InChI Key: TVHBMXJAQHVCSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl carbamimidate hydrochloride can be synthesized through the reaction of ethyl isocyanate with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of ethyl carbamimidate hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl carbamimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ethyl carbamimidate hydrochloride include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction may produce simpler amines .

Scientific Research Applications

Ethyl carbamimidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl carbamimidate hydrochloride involves its interaction with specific molecular targets. It can modify proteins and other biomolecules through carbamoylation, which involves the addition of a carbamoyl group to the target molecule. This modification can alter the function and activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl carbamimidate hydrochloride is unique due to its specific reactivity and applications in modifying biomolecules. Its ability to selectively carbamoylate proteins makes it valuable in biochemical research and drug development .

Properties

IUPAC Name

[amino(ethoxy)methylidene]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHBMXJAQHVCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=[NH2+])N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31407-74-6
Record name Carbamimidic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31407-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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